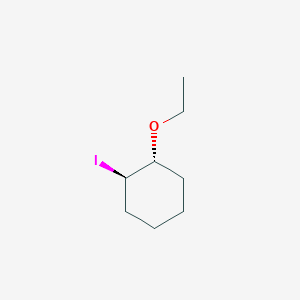
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a hydroxy group, an isoquinoline moiety, and a naphthalene ring
准备方法
The synthesis of 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthalene-2-carboxylic Acid: This can be achieved through the oxidation of naphthalene using potassium permanganate.
Amidation Reaction: The naphthalene-2-carboxylic acid is then reacted with isoquinoline-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The isoquinoline moiety can participate in coupling reactions with halogenated compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and organic solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include quinone derivatives, substituted naphthalenes, and various amine derivatives.
科学研究应用
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
作用机制
The mechanism by which 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell division.
DNA Interaction: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Fluorescence: The compound’s fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific biomolecules and emit light upon excitation.
相似化合物的比较
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-N-phenylnaphthalene-2-carboxamide: This compound has a phenyl group instead of an isoquinoline moiety, leading to different chemical and biological properties.
Naphthalene-2-carboxamide Derivatives: Various derivatives with different substituents on the naphthalene ring can exhibit unique reactivity and applications.
Isoquinoline Derivatives: Compounds with different substituents on the isoquinoline ring can have varying biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
63210-54-8 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
1-hydroxy-N-isoquinolin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2/c23-19-16-8-4-1-5-13(16)9-10-17(19)20(24)22-18-12-21-11-14-6-2-3-7-15(14)18/h1-12,23H,(H,22,24) |
InChI 键 |
AUKBDUCFDZLSHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


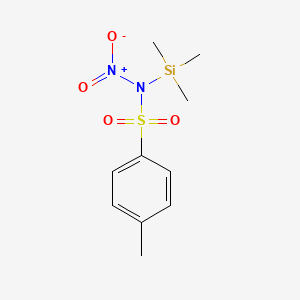
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
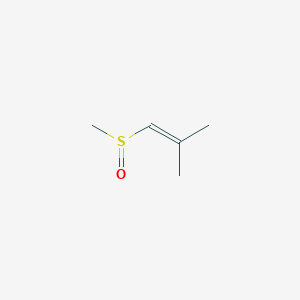

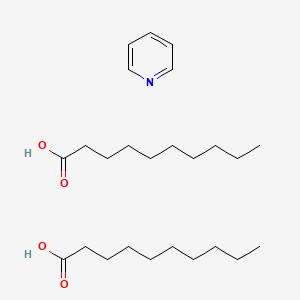
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)

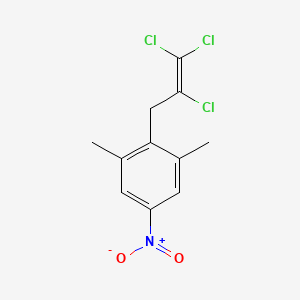
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
